Titanium, methoxytris(2-propanolato)-

Description

Properties

CAS No. |

64516-17-2 |

|---|---|

Molecular Formula |

C10H28O4Ti |

Molecular Weight |

260.19 g/mol |

IUPAC Name |

methanol;propan-1-ol;titanium |

InChI |

InChI=1S/3C3H8O.CH4O.Ti/c3*1-2-3-4;1-2;/h3*4H,2-3H2,1H3;2H,1H3; |

InChI Key |

PBJSAICCLKGGNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCO.CCCO.CCCO.CO.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of titanium, methoxytris(2-propanolato)- typically involves the reaction of titanium tetrachloride with methanol and 2-propanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .

Industrial Production Methods: Industrial production of titanium, methoxytris(2-propanolato)- follows a similar synthetic route but on a larger scale. The process involves the careful handling of titanium tetrachloride and alcohols in large reactors, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Titanium, methoxytris(2-propanolato)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The methoxy and propanolato groups can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or other oxidizing agents.

Reduction: Commonly uses reducing agents like hydrogen or lithium aluminum hydride.

Substitution: Involves nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Titanium dioxide.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various substituted titanium alkoxides.

Scientific Research Applications

Titanium, methoxytris(2-propanolato)- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.

Industry: Utilized in the production of high-performance materials, coatings, and as a coupling agent in composite materials

Mechanism of Action

The mechanism of action of titanium, methoxytris(2-propanolato)- involves its ability to form strong bonds with various substrates. The titanium center acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in its use as a coupling agent and catalyst in various chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

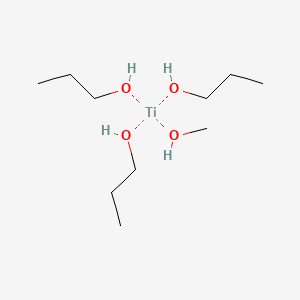

- Systematic Name: Titanium, methoxytris(2-propanolato)- (IUPAC)

- Molecular Formula : C10H24O4Ti

- Structure: A titanium(IV) complex with one methoxy (-OCH3) and three 2-propanolato (-OC3H7) ligands in a tetrahedral geometry .

- Synonyms: Isopropylmethyl titanate(IV), (T-4)-Methoxytris(2-propanolato)titanium .

Key Properties :

- Coordination Geometry : Tetrahedral (T-4), typical for titanium(IV) alkoxides.

- Reactivity : Hydrolytically sensitive, with ligand exchange behavior influenced by the methoxy group's electron-donating effects.

Comparative Analysis with Structural Analogues

Titanium Tetraisopropoxide (CAS 546-68-9)

- Structure : Ti(OCH(CH3)2)4, four equivalent isopropoxy ligands.

- Comparison :

Chlorotitanium Triisopropoxide (CAS 3981-83-7)

- Structure : ClTi(OCH(CH3)2)3, with one chloride ligand replacing an isopropoxy group.

- Comparison: Lewis Acidity: Enhanced due to chloride's electron-withdrawing effect, making it more reactive in catalytic applications than the methoxy variant . Stability: Less air-stable than methoxytris(2-propanolato)-titanium due to chloride's susceptibility to hydrolysis .

Tris(dioctyl phosphato-O'') (2-propanolato)-Titanium (CAS 68585-79-5)

- Structure: Bulky dioctyl phosphate ligands paired with a 2-propanolato group.

- Comparison :

Tris(isooctadecanoato-O)(2-propanolato)-Titanium (CAS 61417-49-0)

- Structure: Long-chain isooctadecanoato (stearate) ligands with a 2-propanolato group.

- Comparison: Hydrophobicity: Superior moisture resistance compared to methoxytris(2-propanolato)-titanium, making it suitable for hydrophobic coatings . Thermal Stability: Higher decomposition temperature (~105°C flash point) due to stable stearate ligands .

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.